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Orantinib, also known by the identifiers TSU-68 and SU6668, is an orally bioavailable, small-
molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its development was rooted
in the growing understanding of tumor angiogenesis—the process by which cancers develop
their own blood supply to fuel growth and metastasis. The scientific rationale was to
simultaneously block several key signaling pathways critical for this process. Orantinib was
designed to competitively inhibit the autophosphorylation of vascular endothelial growth factor
receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth
factor receptor (FGFR).[1][2] By targeting these three distinct but complementary pathways,
Orantinib was conceived as a potent anti-angiogenic and anti-proliferative agent for a broad
range of solid tumors.

Molecular Mechanism of Action: An ATP-
Competitive Oxindole

Orantinib belongs to the oxindole class of chemical compounds. Its mechanism of action is
centered on its function as an ATP-competitive inhibitor within the catalytic kinase domains of
its target receptors.[2][3] By mimicking the adenine structure of ATP, Orantinib occupies the
ATP-binding pocket, preventing the transfer of a phosphate group (autophosphorylation) that is
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essential for receptor activation and downstream signaling. This blockade effectively shuts
down the cellular machinery driving angiogenesis and tumor cell proliferation.

The selectivity of Orantinib is a key feature. While it potently inhibits VEGFR, PDGFR, and
FGFR, it demonstrates minimal activity against other RTKs such as the epidermal growth factor
receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and c-Met, thereby reducing
the potential for off-target effects.[4][5] It also inhibits the stem cell factor receptor, c-kit, a
kinase often expressed in acute myelogenous leukemia.[1][2]

Target Inhibition Profile

The inhibitory potency of Orantinib against its primary targets has been quantified in cell-free
kinase assays. It shows the greatest potency against PDGFR[3, followed by FGFR1 and
VEGFR1 (Flt-1).

Target Kinase Inhibition Constant (Ki) Reference
PDGFRp 8 nM [4][6]
FGFR1 1.2 uM [4][6]
VEGFR1 (Flt-1) 2.1uM [4][6]

This multi-targeted inhibition is visualized in the signaling pathway diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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